4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19-9-10-24-16-8-3-12(11-15(16)17(19)20)18-25(21,22)14-6-4-13(23-2)5-7-14/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZNWVILHXPYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate ortho-substituted aniline derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the benzoxazepine core with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects. It has been noted for its potential in treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis . These conditions are characterized by chronic inflammation of the gastrointestinal tract, and compounds that can modulate inflammatory responses are of significant interest.
2. Treatment of Autoimmune Disorders
The compound may also be beneficial in managing autoimmune disorders like psoriasis and rheumatoid arthritis. Its ability to inhibit specific inflammatory pathways makes it a candidate for further exploration in these areas .
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound could provide neuroprotective benefits following ischemic brain injury or traumatic brain injury. This is particularly relevant for conditions involving brain tissue damage where inflammation plays a critical role .
4. Combination Therapies
The compound can potentially be used in combination with other therapeutic agents to enhance efficacy, particularly in refractory cases where monotherapy may not be sufficient. This approach is gaining traction in modern pharmacotherapy, where multi-target strategies are often more effective than single-agent treatments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
*Inferred based on structural similarity to analogs after removing chlorine (Cl) from .
Key Observations from Comparative Analysis
Molecular Weight and Substituent Effects
- The target compound has the lowest molecular weight (~362.4 g/mol) due to the absence of heavy atoms like chlorine (Cl) or alkyl chains (e.g., ethyl). This may enhance solubility compared to its analogs .
- The 5-ethyl-2-methoxy analog (390.5 g/mol) incorporates an ethyl group, which likely improves membrane permeability but may reduce aqueous solubility .
Substituent Positioning and Electronic Effects
- The 4-methoxy group in the target compound and the 3-chloro-4-methoxy analog may direct electron density similarly on the benzene ring. However, the absence of chlorine in the target reduces steric hindrance and electrophilicity .
- In the 5-ethyl-2-methoxy analog , the ethyl group at position 5 and methoxy at position 2 create a distinct electronic profile, possibly altering interaction with biological targets compared to the target compound .
Hypothetical Pharmacokinetic Profiles
While experimental data (e.g., logP, bioavailability) are unavailable, structural trends suggest:
- The target compound may exhibit balanced lipophilicity and solubility, favoring oral absorption.
- The 3-chloro analog might display prolonged half-life due to increased molecular stability from the chlorine atom .
- The 5-ethyl analog could have enhanced tissue penetration but faster metabolic clearance due to its ethyl group .
Biological Activity
4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a compound with significant potential in pharmacology due to its structural characteristics and biological activities. This article reviews its biological activity, focusing on antitumor properties and mechanisms of action, supported by case studies and research findings.
- Common Name : 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- CAS Number : 922006-93-7
- Molecular Formula : C17H18N2O5S
- Molecular Weight : 362.4 g/mol
Biological Activity Overview
The compound has been investigated for various biological activities, particularly its antitumor effects. The following sections summarize key findings from the literature.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor properties. One study highlighted that derivatives of this compound class can inhibit tumor cell proliferation through several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of TS can lead to reduced nucleotide availability and subsequent cell death in tumors .
- Induction of Apoptosis : Studies have shown that treatment with similar compounds can trigger apoptosis in cancer cells. This process is often mediated by the activation of caspases and other apoptotic pathways .
- Cell Cycle Arrest : Some investigations suggest that these compounds can induce cell cycle arrest at various phases, particularly the G1 and S phases, preventing cancer cells from proliferating effectively .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in vitro and in vivo:
Study 1: In Vitro Analysis
A study assessed the cytotoxic effects of 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-benzoxazepin) on pancreatic cancer cell lines (PANC-1). The results indicated a significant decrease in cell viability with increasing concentrations of the compound. The mechanism was linked to apoptosis induction as evidenced by increased levels of cleaved caspase proteins .
Study 2: In Vivo Efficacy
In an animal model of breast cancer, administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue and decreased proliferation as indicated by Ki67 staining .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Significant cytotoxicity against PANC-1 cells; apoptosis induction confirmed via caspases. |
| In Vivo | Reduced tumor size in animal models; increased apoptosis and decreased proliferation noted. |
| Mechanism | Inhibition of thymidylate synthase; induction of cell cycle arrest; activation of apoptotic pathways. |
Q & A
Basic: What are the critical steps in synthesizing 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Benzoxazepine Formation : Cyclization of precursor amines and carbonyl compounds under reflux conditions with acid/base catalysis.
Sulfonamide Coupling : Reacting the benzoxazepine intermediate with 4-methoxybenzenesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) using a base like triethylamine to facilitate nucleophilic substitution .
Purification : Column chromatography or recrystallization to isolate the final compound, followed by characterization via NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Basic: Which analytical techniques are essential for confirming the compound’s structural identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks, focusing on sulfonamide NH (~10-12 ppm) and methoxy group signals (~3.8 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns consistent with the sulfonamide and benzoxazepine moieties .
- Infrared Spectroscopy (IR) : Detection of sulfonamide S=O stretches (~1350-1150 cm⁻¹) and C-O-C vibrations from the methoxy group (~1250 cm⁻¹) .
Advanced: How can researchers optimize synthetic yield and purity for large-scale production?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, optimize the sulfonamide coupling step by screening bases (e.g., K2CO3 vs. Et3N) in different solvents (THF vs. DCM) .
- Continuous Flow Chemistry : Implement flow reactors to enhance reproducibility and reduce side reactions, particularly during cyclization steps .
- In-Line Monitoring : Employ techniques like UV-Vis or FTIR to track reaction progress and identify intermediates, enabling real-time adjustments .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can clarify spatial proximity of methoxy groups to adjacent protons .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Software like Gaussian or ADF is recommended .
- Impurity Profiling : LC-MS or HPLC to detect byproducts (e.g., unreacted intermediates) and adjust synthetic conditions accordingly .
Basic: What is known about the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Preliminary Stability Testing : Conduct accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1-13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store samples in inert atmospheres if sensitive to oxidation .
Advanced: What methodologies are effective for studying biological target interactions?
Methodological Answer:
- Enzyme Inhibition Assays : Test the compound against putative targets (e.g., kinases or proteases) using fluorogenic substrates. For example, measure IC50 values via kinetic fluorescence assays .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzymatic active sites. Validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) by immobilizing the target protein and monitoring real-time compound binding .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Replacement : Synthesize analogs with variations in the methoxy group (e.g., ethoxy, halogen substitution) or benzoxazepine substituents (e.g., ethyl vs. methyl groups) .
- Click Chemistry : Introduce triazole or other bioisosteres via copper-catalyzed azide-alkyne cycloaddition to modify solubility or binding properties .
- Metabolic Stability Testing : Assess derivatives in hepatic microsome assays to prioritize candidates with improved pharmacokinetic profiles .
Basic: What are common impurities in the synthesis, and how are they removed?
Methodological Answer:
- Byproduct Identification : Common impurities include unreacted sulfonyl chloride (detected via TLC) or dimerized benzoxazepine intermediates .
- Purification Strategies :
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar impurities.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate the pure compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
